ruthenium(II)](/img/structure/B15249399.png)
(+)-Dichloro[(4R)-4-(i-propyl)-2-{(R)-2-(diphenylphosphino)ferrocenyl}oxazoline](triphenylphosphine)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) is a complex organometallic compound. It features a ruthenium center coordinated with dichloro ligands, a chiral oxazoline ligand, and a triphenylphosphine ligand. This compound is of significant interest in the field of catalysis, particularly in asymmetric synthesis due to its chiral properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) typically involves the following steps:
Preparation of the Chiral Oxazoline Ligand: The chiral oxazoline ligand is synthesized from the corresponding amino alcohol and a suitable carboxylic acid derivative under dehydrating conditions.
Formation of the Ruthenium Complex: The chiral oxazoline ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of triphenylphosphine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The resulting complex is purified using chromatographic techniques to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems could be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur at the ruthenium center, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands on the ruthenium center are replaced by other ligands. Common reagents for these reactions include phosphines, amines, and halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phosphines, amines, halides, and other ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may yield lower oxidation state complexes or even free ligands.
Wissenschaftliche Forschungsanwendungen
(+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.
Biology: The compound’s chiral properties make it useful in studying biological processes that involve chiral molecules, such as enzyme catalysis and drug interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over molecular chirality is required.
Wirkmechanismus
The mechanism by which (+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) exerts its effects involves coordination of the ruthenium center with substrates, facilitating various catalytic processes. The chiral oxazoline ligand plays a crucial role in inducing chirality in the reaction products. The molecular targets and pathways involved depend on the specific reactions being catalyzed, but generally involve the activation of substrates through coordination to the ruthenium center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolinerhodium(II)
- Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineiridium(II)
Uniqueness
(+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) is unique due to its specific combination of ligands and the ruthenium center, which provides distinct catalytic properties. Compared to similar compounds with rhodium or iridium centers, the ruthenium complex often exhibits different reactivity and selectivity, making it valuable for specific catalytic applications.
Eigenschaften
Molekularformel |
C46H43Cl2FeNOP2Ru |
|---|---|
Molekulargewicht |
915.6 g/mol |
InChI |
InChI=1S/C23H23NOP.C18H15P.C5H5.2ClH.Fe.Ru/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;;;/h3-15,17,21H,16H2,1-2H3;1-15H;1-5H;2*1H;;/q;;;;;;+2/p-2/t21-;;;;;;/m0....../s1 |
InChI-Schlüssel |
RKBAYBDGVOXZHR-FXULVREGSA-L |
Isomerische SMILES |
CC(C)[C@@H]1CO/C(=C\2/C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)/[N]1.C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Ru+2] |
Kanonische SMILES |
CC(C)C1COC(=C2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[N]1.C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


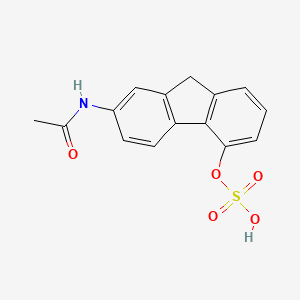
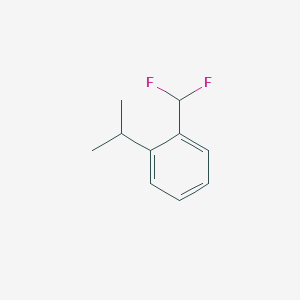
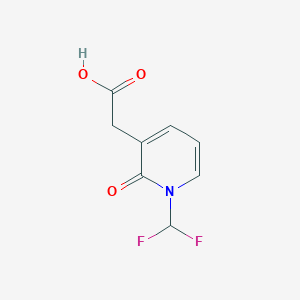

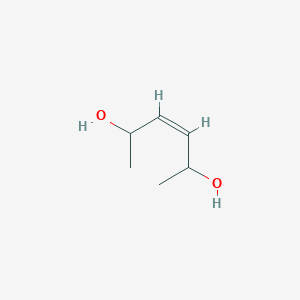
![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)
![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)


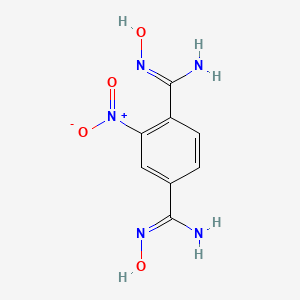
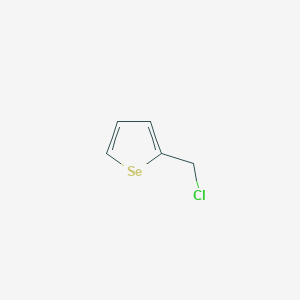
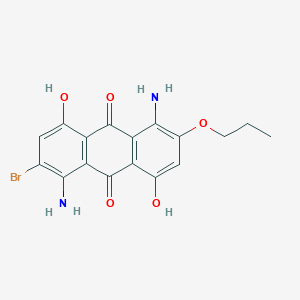
![4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline](/img/structure/B15249396.png)
![Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15249398.png)
